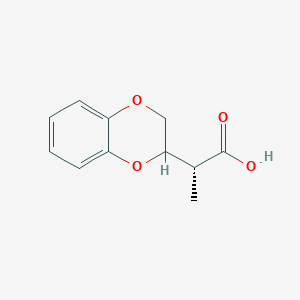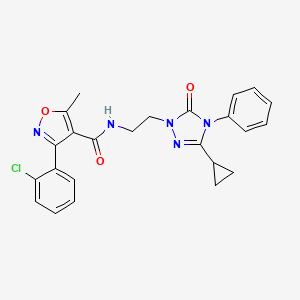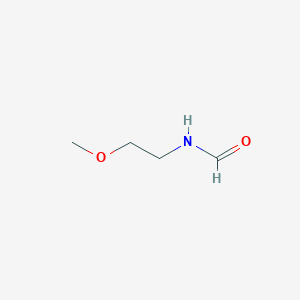
1H-Indole-3-acetonitrile, 5-amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-acetonitrile is a compound with the molecular formula C10H8N2 and a molecular weight of 156.1839 . It is also known by other names such as Indole-3-acetonitrile, Indoleacetonitrile, Indolylacetonitrile, and 3-Indolylacetonitrile . It is a light-induced auxin-inhibitory substance that is isolated from light-grown cabbage (Brassica olearea L.) shoots .
Molecular Structure Analysis
The molecular structure of 1H-Indole-3-acetonitrile consists of a 1H-Indole ring attached to an acetonitrile group . The 3D structure of the molecule can be viewed using specific software . Further analysis of the molecule’s electronic structure and conformational properties can provide insights into its stability and reactivity .Scientific Research Applications
Auxin Analog Synthesis :
- Indole-3-acetic acid, a crucial plant hormone (auxin), and its derivatives, including 5- and 6-(2-aminoethyl)-derivatives, have been used in the design of novel research tools. These derivatives can be linked to proteins and used for antibody production, demonstrating potential in plant hormone research and biochemistry (Ilić et al., 2005).
Enzymatic Studies in Plant Hormone Biosynthesis :
- Indole-3-acetic acid is synthesized from indole-3-acetonitrile by nitrilase in plants. Cloning the gene for this enzyme from Alcaligenes faecalis and studying its mutations has provided insights into the enzymatic conversion of indole-3-acetonitrile to indole-3-acetic acid, an essential process in plant growth and development (Kobayashi et al., 1993).
Chemical Synthesis of Heterocyclic Compounds :
- The oxidation of indole in acetonitrile leads to the formation of 3-oxo 3H-indole, a reactive intermediate for synthesizing 2-dialkylamino 3-oxo 3H-indoles. These compounds are useful in heterocyclic chemistry and potentially in pharmaceutical research (Capdevielle & Maumy, 1993).
Study of Indoles in Organic Chemistry :
- Research on the nucleophilic reactivities of various indoles, including 5-cyanoindole, provides valuable data for understanding the chemical behavior of these compounds in organic synthesis (Lakhdar et al., 2006).
Aryl Hydrocarbon Hydroxylase Induction :
- Indole-3-acetonitrile, among other indoles, has been identified as a natural inducer of aryl hydrocarbon hydroxylase, an enzyme involved in xenobiotic metabolism, highlighting its potential role in nutritional biochemistry and cancer research (Loub et al., 1975).
Synthesis of Complex Organic Molecules :
- Indole acetonitrile is used in Mn(III)-mediated oxidative cyclization reactions to synthesize complex organic structures, such as the tetracyclic core of tronocarpine, demonstrating its utility in advanced organic synthesis and drug development (Magolan & Kerr, 2006).
Enzyme Studies in Bacteria :
- Certain bacteria, including Agrobacterium and Rhizobium, utilize enzymes like nitrile hydratase to convert indole-3-acetonitrile into indole-3-acetic acid, a pathway significant in plant-microbe interactions and agricultural biotechnology (Kobayashi et al., 1995).
Synthesis of Fused Indole Derivatives :
- Indole-3-acetonitrile derivatives have been used to synthesize novel fused pyrimido and triazino indole structures, showing potential in the development of anticancer agents (Ali & Saad, 2018).
Mechanism of Action
Target of Action
Indole derivatives, which include 2-(5-amino-1h-indol-3-yl)acetonitrile, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
It’s known that indole derivatives can interact with their targets, leading to various biological effects
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting that they may affect a variety of biochemical pathways .
Result of Action
Given the broad biological activities of indole derivatives , it can be inferred that 2-(5-amino-1H-indol-3-yl)acetonitrile may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
The indole scaffold, to which 2-(5-amino-1H-indol-3-yl)acetonitrile belongs, has been found in many important synthetic drug molecules . These molecules bind with high affinity to multiple receptors, making them useful in developing new derivatives . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives, such as 2-(5-amino-1H-indol-3-yl)acetonitrile, have been shown to influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-(5-amino-1H-indol-3-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-4-3-7-6-13-10-2-1-8(12)5-9(7)10/h1-2,5-6,13H,3,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGAHRCLHMYZFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=CN2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

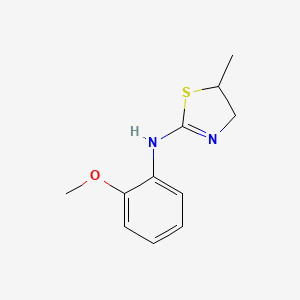
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2708542.png)

![6-benzyl-1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2708545.png)
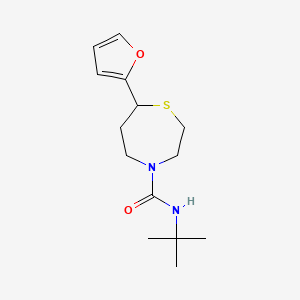
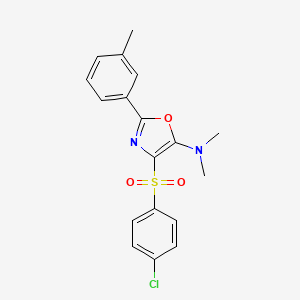
![1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine](/img/structure/B2708549.png)
![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2708550.png)

